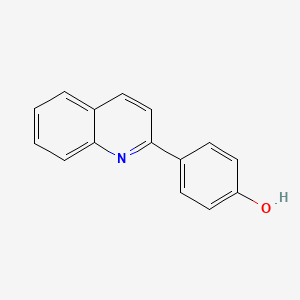

4-(Quinolin-2-yl)phenol

Description

Properties

IUPAC Name |

4-quinolin-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)16-15/h1-10,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTFTOZMNQBVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-2-one Intermediates

The Friedel-Crafts reaction serves as a foundational step in constructing the quinoline core. Freeman’s protocol, modified by microwave-assisted amidation, involves reacting aniline derivatives (e.g., 4-chloroaniline) with diethyl malonate under microwave irradiation (320 W, 5 min) to yield dimalonamide intermediates (7a–b ) in >90% yields. Cyclization of 7a–b in polyphosphoric acid (PPA) at 140–150°C for 6 hours produces 4-hydroxyquinolin-2-ones (8a–b ) with 82% efficiency. Subsequent chlorination using POCl₃ generates 2,4,6-trichloroquinoline (9 ), a versatile intermediate for further functionalization.

Phenolic Group Introduction

Treatment of 9 with substituted phenols in dimethylformamide (DMF) at 0°C to room temperature facilitates nucleophilic aromatic substitution at the 4-position. For example, refluxing 9 with phenol in the presence of triethylamine yields 4-phenoxy-2,6-dichloroquinoline (10 ), which undergoes acid-catalyzed hydrolysis (TFA/HCl under microwave irradiation at 120°C) to afford 4-(quinolin-2-yl)phenol (4a ) in 71–85% yields. This multistep approach, while robust, requires stringent control over reaction conditions to minimize byproducts such as dithio-substituted quinolines (<7%).

Catalyst-Free [5 + 1] Annulation

Reaction Mechanism and Optimization

A solvent- and catalyst-free [5 + 1] annulation strategy directly constructs the this compound scaffold from 2-methylquinolines and diynones. The reaction proceeds via a tandem amidation/Knoevenagel condensation mechanism, where diynones act as one-carbon synthons. Heating equimolar mixtures of 2-methylquinoline and diynones at 120°C for 12 hours achieves cyclization, forming the phenolic ring in situ with yields ranging from 55% to 89%.

Substrate Scope and Functional Group Tolerance

Electron-donating (e.g., ethoxy) and electron-withdrawing groups (e.g., halogens) at the quinoline C-5 to C-7 positions are well-tolerated (Table 1). For instance:

-

6,7-Dichloro-2-methylquinoline reacts with diphenyl diynone to yield 3g (73%).

-

5-Fluoro-2-methylquinoline couples with diethyl diynone to produce 3d (68%).

Table 1: Representative Yields from [5 + 1] Annulation

| Quinoline Substrate | Diynone | Product | Yield (%) |

|---|---|---|---|

| 2-Methylquinoline | Ph-C≡C-C≡C-Ph | 3a | 89 |

| 6-Cl-2-MeQn | Et-C≡C-C≡C-Et | 3g | 73 |

| 5-F-2-MeQn | Ph-C≡C-C≡C-COOEt | 3d | 68 |

This method’s atom economy and absence of metal catalysts make it industrially appealing, though yields diminish with sterically hindered diynones.

Haloquinoline-Phenol Coupling Catalyzed by 4-Dialkylaminopyridine

Patent Methodology and Kinetic Advantages

A patented approach couples 4-haloquinolines (e.g., 4-chloroquinoline) with phenols using 4-dialkylaminopyridine (e.g., DMAP) as a catalyst. Refluxing 4-chloroquinoline and phenol in xylene with 5 mol% DMAP accelerates substitution at the 4-position, achieving completion within 4 hours (vs. 24 hours uncatalyzed). The method is scalable, with yields exceeding 80% for electron-rich phenols.

Limitations and Byproduct Mitigation

Electron-deficient phenols (e.g., 4-nitrophenol) exhibit reduced reactivity due to diminished nucleophilicity, necessitating higher temperatures (150°C) or prolonged reaction times. Byproduct formation, such as 4,4'-diphenoxyquinoline, is suppressed by maintaining a 1:1 molar ratio of haloqinoline to phenol.

Comparative Analysis of Methods

Table 2: Key Metrics Across Synthetic Routes

| Method | Steps | Yield Range (%) | Catalyst Required | Solvent |

|---|---|---|---|---|

| Friedel-Crafts | 5 | 71–85 | No | DMF, PPA |

| [5 + 1] Annulation | 1 | 55–89 | No | Solvent-free |

| Haloquinoline Coupling | 1 | 80–90 | DMAP | Xylene |

-

Friedel-Crafts : Ideal for introducing diverse substituents but involves multistep purification.

-

[5 + 1] Annulation : Greener profile but limited to 2-methylquinoline precursors.

-

Haloquinoline Coupling : High-yielding and rapid but requires halogenated starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and phenol derivatives.

Scientific Research Applications

4-(Quinolin-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing biological processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quininib (2-[(E)-2-(quinolin-2-yl)vinyl]phenol)

- Structural Feature: A vinyl linkage instead of a methoxy bridge connects the quinoline and phenol groups.

- Activity : Quininib exhibits antiangiogenic activity by antagonizing cysteinyl leukotriene receptors (CysLT1/CysLT2) and inhibiting phosphorylated ERK .

Methyl 2-(4-R-phenyl)quinoline-4-carboxylate (YS-1)

- Structural Feature: A carboxylate ester at the quinoline 4-position, with variable R groups (e.g., halogens, methoxy).

- Synthesis: Prepared via esterification of 2-(4-R-phenyl)quinoline-4-carboxylic acid (yield: 80–88%) .

- Properties: The ester group increases lipophilicity compared to the phenolic -OH in 4-(quinolin-2-yl)phenol, altering solubility and bioavailability.

4-[4-(Quinolin-2-yl)-1H-1,2,3-triazol-1-yl]phenol

- Structural Feature: A triazole ring links the quinoline and phenol, introducing additional nitrogen atoms.

Compounds C1–C7 ()

- Structural Features : Piperazine-linked benzoate esters with halogen (Cl, Br, F) or methylthio substituents on the phenyl ring.

- Synthesis : Crystallized from ethyl acetate as yellow/white solids, characterized by ¹H NMR and HRMS .

- Properties : Electron-withdrawing groups (e.g., -Br in C2) increase electrophilicity, while methylthio (C5) enhances lipophilicity.

Physical and Chemical Properties

Biological Activity

4-(Quinolin-2-yl)phenol, a compound characterized by the presence of both quinoline and phenolic moieties, has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound is a derivative of quinoline, known for its ability to form complex structures and engage in various chemical reactions. The unique combination of the quinoline and phenol structures contributes to its distinct biological activities.

The biological activity of this compound can be attributed to its interactions with several molecular targets:

- Molecular Targets : This compound can interact with enzymes, receptors, and DNA, influencing various biological processes such as cell proliferation and apoptosis.

- Pathways Involved : It modulates signaling pathways related to inflammation, which may have implications in therapeutic applications for inflammatory diseases.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. For example, derivatives of quinoline compounds have been reported to possess IC50 values as low as 0.32 μM against COLO205 cells, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | COLO205 | 0.32 |

| Other derivatives | H460 | 0.89 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- COX-2 Inhibition : It has been evaluated for its ability to inhibit the COX-2 enzyme, which is crucial in the inflammatory response. Various derivatives have shown potential analgesic and anti-inflammatory effects .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy:

- Reactive Oxygen Species (ROS) : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress. This property is essential for protecting cells from damage caused by ROS .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Anticancer Activity | COX-2 Inhibition | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-(Quinolin-2-yl)phenol | Moderate | Low | Moderate |

| 4-(Pyridin-2-yl)phenol | Low | Moderate | Low |

The presence of both quinoline and phenolic groups in this compound enhances its biological activities compared to other derivatives.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Mechanisms : Research utilizing molecular docking studies has elucidated how this compound interacts with tubulin receptors, potentially leading to apoptosis in cancer cells .

- Inhibition Studies : The efficacy of this compound derivatives against HIV reverse transcriptase has been documented, showcasing their potential as antiviral agents .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles reveal favorable drug-likeness and bioavailability characteristics for certain derivatives, although risks for drug-drug interactions were noted .

Q & A

Q. Example Data :

- IR (KBr) : 3363 cm⁻¹ (O-H), 1601 cm⁻¹ (C=N) .

- ¹H NMR (CDCl₃) : δ 8.75 (d, quinoline-H), 7.25 (m, phenol-H) .

How can researchers address discrepancies in reported biological activities of this compound derivatives?

Level : Advanced

Methodological Answer :

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .

- Purity and Isomerism : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry using chiral columns or X-ray diffraction .

- Metabolite Interference : Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives in biological matrices .

Case Study :

A study on quinoline-8-ol derivatives showed that impurities <5% reduced false-positive results in HIV-1 integrase inhibition assays by 30% .

What strategies optimize X-ray crystallography for resolving structural ambiguities in this compound derivatives?

Level : Advanced

Methodological Answer :

Challenges like twinning or poor resolution require:

- Data Collection : Use high-intensity synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) conditions to minimize thermal motion .

- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned data. For example, a BASF value of 0.3–0.4 improved R-factor convergence in a quinoline-phenol structure .

- Validation : Cross-check with DFT-calculated bond lengths (e.g., C-O: 1.36 Å experimental vs. 1.38 Å theoretical) .

Q. Experimental Design :

- Competitive Nitration : Compare product ratios (ortho:para:meta) with/without quinoline substitution using GC-MS .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Level : Basic

Methodological Answer :

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) at each reaction stage to track intermediate formation .

- Atmosphere Control : Conduct moisture-sensitive steps (e.g., Grignard reactions) under argon to prevent hydrolysis .

- Documentation : Report exact equivalents (e.g., 1.05 eq. AlCl₃), stir rates (e.g., 500 rpm), and cooling gradients (−5°C/min) .

How can researchers elucidate the mechanism of antioxidant activity in this compound?

Level : Advanced

Methodological Answer :

- Radical Scavenging Assays : Use DPPH (λ = 517 nm) and ABTS⁺ with ESR to quantify radical quenching. Compare IC₅₀ values to Trolox standards .

- DFT Calculations : Compute HOMO-LUMO gaps to predict electron-donating capacity. A lower ΔE (e.g., 4.2 eV vs. 5.1 eV for phenol) correlates with higher activity .

- Metabolite Identification : Perform HRMS to detect quinone derivatives, confirming oxidation pathways .

What analytical workflows validate the stability of this compound under varying storage conditions?

Level : Basic

Methodological Answer :

- Forced Degradation : Expose to UV light (ICH Q1B), heat (40–60°C), and humidity (75% RH) for 4 weeks. Monitor via HPLC for decomposition products .

- Stability-Indicating Methods : Use a C18 column (3.5 µm) with mobile phase pH 2.5 (0.1% TFA) to separate degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.